REACTION_CXSMILES
|
C1(C)C=CC=CC=1.Cl.[CH3:9][C:10]1[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][C:11]=1[O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[C:20](=[N:25][O:26][CH3:27])[C:21]([NH:23][CH3:24])=[O:22]>O>[CH3:9][C:10]1[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][C:11]=1[O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1/[C:20](=[N:25]\[O:26][CH3:27])/[C:21]([NH:23][CH3:24])=[O:22]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-[2-(2,5-dimethylphenoxymethyl)phenyl]-2-methoxyimino-N-methylacetamide
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Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
CC1=C(OCC2=C(C=CC=C2)C(C(=O)NC)=NOC)C=C(C=C1)C
|
Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with methylene chloride (50 ml) twice
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crystals (1.01 g, E/Z=95/5)
|
Type
|
CUSTOM
|
Details
|
The crystals were recrystallized from toluene
|
Reaction Time |
2 h |
Name
|
(E)-2-[2-(2,5-dimethylphenoxymethyl)-phenyl]-2-methoxyimino-N-methylacetamide
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Type
|
product
|
Smiles
|
CC1=C(OCC2=C(C=CC=C2)\C(\C(=O)NC)=N/OC)C=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |